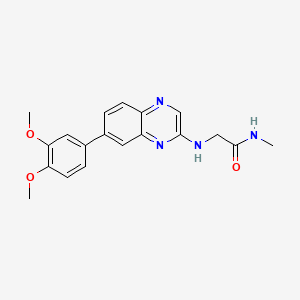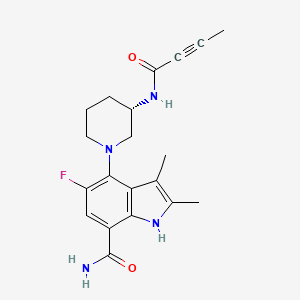
BTD
概要
説明
2,1,3-ベンゾチアジアゾール(BTD)は、そのユニークな電子特性により、さまざまな科学分野で注目を集めている複素環式化合物です。ベンゼン環とチアジアゾール環が融合した構造を持ち、電子不足分子です。 この特性により、this compoundは有機エレクトロニクス、フォトルミネッセント材料、より複雑な分子システムの構成要素としての用途に適しています .
準備方法
合成経路と反応条件
BTDはいくつかの方法で合成できますが、最も一般的な方法の1つは、o-フェニレンジアミンを硫黄含有試薬と環化させることです。 例えば、o-フェニレンジアミンを硫黄モノクロリド(S2Cl2)とピリジンなどの塩基の存在下で反応させるとthis compoundが生成されます . 別の方法では、チオニルクロリド(SOCl2)とアジ化ナトリウム(NaN3)を使用して環化を行います .
工業生産方法
工業的には、this compoundは、o-フェニレンジアミンを硫黄ジクロリド(SCl2)と制御された条件下で反応させるなど、スケーラブルな方法で生産されることがよくあります。 この方法は、収率が高く、試薬の費用が比較的安価であるため、好まれています .
化学反応の分析
反応の種類
BTDは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、スルホキシドおよびスルホンを生成するように酸化できます。
還元: this compoundの還元は、ジヒドロベンゾチアジアゾール誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
生成される主要な生成物
酸化: スルホキシドおよびスルホン。
還元: ジヒドロベンゾチアジアゾール誘導体。
置換: ハロゲン化およびアミノ化誘導体.
科学研究における用途
This compoundは、科学研究において幅広い用途があります。
科学的研究の応用
BTD has a wide range of applications in scientific research:
作用機序
BTDがその効果を発揮するメカニズムは、主にその電子不足性によるものであり、これはthis compoundがさまざまな電子移動プロセスに関与することを可能にします。 有機エレクトロニクスでは、this compoundは電子受容体として作用し、電荷輸送を促進し、OLEDや太陽電池などのデバイスの効率を向上させます . 生物系では、this compound誘導体は酵素や受容体などの特定の分子標的と相互作用することができ、その生物活性を引き起こします .
類似化合物の比較
This compoundは、しばしば他の電子不足複素環と比較されます。例としては、以下があります。
ベンゾオキサジアゾール: 構造は似ていますが、硫黄ではなく酸素原子を含んでいます。this compoundは一般的に、より優れた電子受容性を示します。
ベンゾイミダゾール: 硫黄ではなく窒素原子を含んでいます。this compoundは、その優れた電子特性により、オプトエレクトロニクス用途でより一般的に使用されています。
This compoundの電子特性と構造的多様性の独自の組み合わせは、研究や産業のさまざまな分野において価値のある化合物となっています .
類似化合物との比較
BTD is often compared with other electron-deficient heterocycles, such as:
Benzoxadiazole: Similar in structure but contains an oxygen atom instead of sulfur. This compound generally exhibits better electron-accepting properties.
Benzimidazole: Contains a nitrogen atom instead of sulfur. This compound is more commonly used in optoelectronic applications due to its superior electronic properties.
Quinoxaline: Another nitrogen-containing heterocycle.
This compound’s unique combination of electronic properties and structural versatility makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADKMPRWFBOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,1,3-benzothiadiazole (BTD) and why is it significant in materials science?
A1: 2,1,3-Benzothiadiazole (this compound) is an electron-deficient building block used extensively in the development of organic semiconductors. Its significance lies in its ability to enhance electron mobility and contribute to desirable properties like strong intermolecular interactions and ambient stability. These characteristics make this compound-based materials suitable for applications in organic field-effect transistors (OFETs) [, , ].
Q2: How does the structure of this compound-based molecules influence their optical properties?
A2: The incorporation of electron-donating or electron-withdrawing substituents onto the this compound core can significantly impact the molecule's photophysical properties. For example, strong electron-donating groups enhance intramolecular charge transfer (ICT) character in the excited state, leading to solvatochromism, where the molecule's absorption and emission spectra shift depending on the solvent polarity [, , ].
Q3: Can you provide an example of how this compound derivatives are used in organic solar cell applications?
A3: Researchers have explored star-shaped molecules with a benzo[1,2-b:3,4-b′:5,6-b″]trithiophene (BTT) core and three arms containing this compound units for organic solar cells []. By varying the number of thiophene units linking the BTT core and the this compound arms, they demonstrated fine-tuning of the energy levels and overall device performance.
Q4: How does the planarity of this compound-based molecules affect their properties and potential applications?
A4: Planarity plays a crucial role in the self-assembly and charge transport properties of this compound-based materials. For example, a planar this compound-phenazine derivative exhibited a higher melting point, better crystallinity, and improved charge transport compared to its nonplanar counterpart, leading to enhanced performance in organic solar cells [].
Q5: How does the incorporation of trimethylsilyl (TMS) groups impact the properties of this compound derivatives?
A5: Introducing TMS groups to this compound derivatives significantly enhances their solubility and improves their resistance to evaporation [, ]. This modification is particularly beneficial for solution-processing techniques used in device fabrication.
Q6: How do researchers investigate the electronic structure of this compound-based thin films?
A6: Techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and ultraviolet photoelectron spectroscopy (UPS) are employed to analyze the growth mechanisms, molecular orientations, and electronic properties of this compound-based thin films [].
Q7: Can you elaborate on the use of this compound derivatives as fluorescence imaging probes?
A7: Fluorescent this compound derivatives are gaining popularity as bioimaging probes due to their favorable photophysical properties, including large Stokes shifts, high quantum yields, good stability, and biocompatibility []. They have been used to label various cellular components, such as nuclear DNA, mitochondria, and lipid droplets.
Q8: Are there any examples of this compound-based metal complexes in scientific literature?
A8: Yes, researchers have synthesized and studied diruthenium and triruthenium complexes bridged by this compound units []. These complexes displayed interesting redox properties and were investigated for their potential applications in areas such as catalysis and molecular electronics. Another study investigated a Ru-Ag coordination polymer derived from a Ru-BTD building block for its water-splitting capabilities [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)



